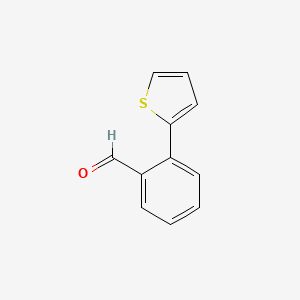

2-(噻吩-2-基)苯甲醛

描述

2-(Thiophen-2-yl)benzaldehyde (2TBA) is an organic compound belonging to the family of aldehydes. It is a colorless solid with a strong odor of sulfur. 2TBA is used in a variety of scientific research applications, such as in vitro and in vivo studies, due to its various biochemical and physiological effects.

科学研究应用

医药化学:抗菌剂

2-(噻吩-2-基)苯甲醛及其衍生物因其抗菌特性而受到关注。 研究人员从该分子中合成了新型杂环化合物,这些化合物对枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌等多种细菌菌株表现出显著的抑制作用 。这些发现表明它在开发新型抗菌药物方面具有潜在的应用价值。

材料科学:有机半导体

在材料科学领域,噻吩衍生物,包括2-(噻吩-2-基)苯甲醛,在有机半导体的发展中起着至关重要的作用 。这些化合物是制造有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的重要组成部分,有助于开发柔性和轻量级电子设备。

药理学:抗癌研究

噻吩核是2-(噻吩-2-基)苯甲醛结构的一部分,与广泛的药理活性有关。具体来说,噻吩衍生物因其抗癌特性而受到研究。 这些化合物的肿瘤细胞生长抑制活性已在体外对人肿瘤细胞系进行评估,表明它们具有作为抗癌剂的潜力 。

有机合成:生物活性分子的中间体

2-(噻吩-2-基)苯甲醛是用于制备各种分子(包括生物活性化合物)的有机合成中的重要中间体 。它在化学反应中的多功能性使其成为合成新药物和生物活性物质的宝贵构建模块。

工业化学:缓蚀剂

在工业应用中,噻吩衍生物被用作缓蚀剂 。将2-(噻吩-2-基)苯甲醛掺入涂层和材料中可以增强其抗腐蚀性,从而延长工业机械和基础设施的使用寿命。

生物化学:酶抑制研究

噻吩衍生物因其酶调节特性而引起生物化学家的兴趣。 2-(噻吩-2-基)苯甲醛的结构类似物可用于研究酶抑制,这对了解代谢途径和设计靶向特定酶的药物至关重要 。

作用机制

Target of Action

2-(Thiophen-2-yl)benzaldehyde and its derivatives have been identified as potential inhibitors of the PI3Kα/mTOR pathway . This pathway plays a crucial role in cell growth, proliferation, and survival, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its targets, PI3Kα and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Thiophen-2-yl)benzaldehyde is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. When this pathway is inhibited, it leads to reduced cell proliferation and increased cell death, particularly in cancer cells .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The inhibition of the PI3Kα/mTOR pathway by 2-(Thiophen-2-yl)benzaldehyde can lead to decreased cell growth and proliferation, particularly in cancer cells . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of 2-(Thiophen-2-yl)benzaldehyde can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

安全和危害

未来方向

Thiophene-based analogs, including “2-(Thiophen-2-yl)benzaldehyde”, have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

2-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYVQGTVFMAUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383778 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-07-5 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)